Goniodiol diacetate
Overview
Description
Goniodiol diacetate is a complex organic compound with a unique structure that includes both acetyloxy and dihydropyran functional groups
Scientific Research Applications
Goniodiol diacetate is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
Goniodiol diacetate, also known as [(1S,2R)-2-Acetyloxy-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]-2-phenylethyl] acetate, is a compound of interest in the field of life sciences . This article will delve into the various aspects of its mechanism of action.
Target of Action
The primary target of this compound is the α-tubulin protein . α-tubulin is a key component of the microtubule network, which plays a crucial role in cell division, intracellular transport, and maintaining cell shape .
Mode of Action
This compound interacts with its target, α-tubulin, through covalent docking . This interaction leads to changes in the microtubule network, affecting cell division and other cellular processes .
Biochemical Pathways
It is known that the compound’s interaction with α-tubulin can disrupt the normal function of microtubules . This disruption can affect various downstream effects, including cell division and intracellular transport .
Pharmacokinetics
Its cytotoxic activity against various cancer cell lines suggests that it may have good bioavailability .
Result of Action
This compound has been found to exhibit cytotoxic activity against various cancer cell lines, including breast, ovarian, prostate, and colon cancer cells . It induces both apoptotic and necrotic responses in these cells and causes cell proliferation arrest at the G2/M phase .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Goniodiol diacetate has been found to exhibit cytotoxic activity against various cancer cell lines . It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, this compound has been suggested to interact with α-tubulin, a protein involved in cell structure and function This interaction may contribute to the compound’s observed effects on cell function and viability
Dosage Effects in Animal Models
While there is limited information available on the dosage effects of this compound in animal models , it is known that the compound exhibits cytotoxic activity
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is currently limited
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Goniodiol diacetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the dihydropyran ring: This can be achieved through the reaction of a suitable aldehyde with a dihydropyran precursor under acidic conditions.
Introduction of the acetyloxy group: This step involves the acetylation of the hydroxyl group using acetic anhydride in the presence of a base such as pyridine.
Coupling with the phenylethyl group: The final step involves the coupling of the dihydropyran derivative with a phenylethyl halide under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Goniodiol diacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Comparison with Similar Compounds
Goniodiol diacetate can be compared with similar compounds such as:
This compound: This compound has a similar structure but different stereochemistry.
[(2R)-1-[(1S,2S)-2-[(S)-acetyloxy-[(2R)-6-oxo-2,3-dihydropyran-2-yl]methyl]cyclopropyl]-1-oxopropan-2-yl] (Z)-3-(4-hydroxyphenyl)prop-2-enoate: This compound has a similar functional group arrangement but a different core structure.
Properties
IUPAC Name |
[(1S,2R)-2-acetyloxy-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]-2-phenylethyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O6/c1-11(18)21-16(13-7-4-3-5-8-13)17(22-12(2)19)14-9-6-10-15(20)23-14/h3-8,10,14,16-17H,9H2,1-2H3/t14-,16-,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGQHRYXJBODPH-OIISXLGYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1CC=CC(=O)O1)C(C2=CC=CC=C2)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]([C@H]1CC=CC(=O)O1)[C@@H](C2=CC=CC=C2)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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